molecular formula C24H29FN4O2 B2887501 N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922559-29-3

N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No. B2887501
M. Wt: 424.52
InChI Key: PILRDTQUXIEKFN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its functional groups and stereochemistry.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves understanding the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Neurokinin-1 Receptor Antagonists

A study explored a compound with a structure incorporating elements like fluorophenyl and piperidinyl groups, demonstrating its potential as a neurokinin-1 receptor antagonist. This suggests applications in addressing conditions related to emesis and depression, highlighting the importance of such compounds in therapeutic research (Harrison et al., 2001).

Orexin Receptor Mechanisms

Research on compounds with a fluorophenyl moiety has shown significant results in studying compulsive food consumption and binge eating in rats. This underlines the role of orexin receptors in behavioral and neurochemical pathways, offering a groundwork for developing treatments for eating disorders (Piccoli et al., 2012).

HIV-1 Replication Inhibitors

A study on fluoroquinoline derivatives indicates their potential in inhibiting HIV-1 replication and cytokine production. These findings contribute to the understanding of novel antiviral agents and their development, showcasing the relevance of such compounds in antiviral research (Baba et al., 1998).

If Channel Inhibitors

Compounds with a structural resemblance, involving fluorobenzamide and piperidinyl groups, have been identified as inhibitors of the If current channel, relevant to the treatment of cardiovascular conditions such as stable angina and atrial fibrillation (Umehara et al., 2009).

Dopamine and Serotonin Antagonists

Research into 1-(4-fluorophenyl)-1H-indoles highlights their potential as central acting dopamine D-2 and serotonin 5-HT2 antagonists, with implications for understanding and treating psychiatric disorders (Perregaard et al., 1992).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O2/c1-28-13-10-18-14-17(8-9-21(18)28)22(29-11-3-2-4-12-29)16-26-23(30)24(31)27-20-7-5-6-19(25)15-20/h5-9,14-15,22H,2-4,10-13,16H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILRDTQUXIEKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)F)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

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